molecular formula C28H25F6NO3 B15237357 Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate

Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate

Cat. No.: B15237357
M. Wt: 537.5 g/mol
InChI Key: AJLOQDTVSJRCEN-ICCFGIFFSA-N
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Description

Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate is a complex organic compound characterized by the presence of trifluoromethyl groups, phenyl rings, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chiral intermediate ®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with other reagents to form the final product. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The specific methods used can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C28H25F6NO3

Molecular Weight

537.5 g/mol

IUPAC Name

benzyl N-[1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]carbamate

InChI

InChI=1S/C28H25F6NO3/c1-3-26(22-12-8-5-9-13-22,35-25(36)37-17-20-10-6-4-7-11-20)18-38-19(2)21-14-23(27(29,30)31)16-24(15-21)28(32,33)34/h3-16,19H,1,17-18H2,2H3,(H,35,36)/t19-,26?/m1/s1

InChI Key

AJLOQDTVSJRCEN-ICCFGIFFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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